molecular formula C10H8ClNO3 B12468820 3-(Chloromethyl)-4-[(5-methylfuran-2-yl)methylidene]-1,2-oxazol-5-one

3-(Chloromethyl)-4-[(5-methylfuran-2-yl)methylidene]-1,2-oxazol-5-one

Cat. No.: B12468820
M. Wt: 225.63 g/mol
InChI Key: CHKFFQGOYULBML-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-[(5-methylfuran-2-yl)methylidene]-1,2-oxazol-5-one is a synthetic organic compound that features a unique combination of functional groups, including a chloromethyl group, a furan ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-4-[(5-methylfuran-2-yl)methylidene]-1,2-oxazol-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 5-methylfuran-2-carbaldehyde with chloromethyl ketone under basic conditions to form the intermediate. This intermediate is then subjected to cyclization with hydroxylamine to yield the final oxazole product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4-[(5-methylfuran-2-yl)methylidene]-1,2-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic or neutral conditions.

Major Products Formed

    Oxidation: Furanones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Substituted oxazoles with various functional groups.

Scientific Research Applications

3-(Chloromethyl)-4-[(5-methylfuran-2-yl)methylidene]-1,2-oxazol-5-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4-[(5-methylfuran-2-yl)methylidene]-1,2-oxazol-5-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The pathways involved may include the inhibition of DNA synthesis, interference with protein function, and induction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole
  • 5-(Chloromethyl)furan-2-carbaldehyde
  • 2-Chloromethyl-5-methylfuran

Uniqueness

3-(Chloromethyl)-4-[(5-methylfuran-2-yl)methylidene]-1,2-oxazol-5-one is unique due to its combination of a chloromethyl group, a furan ring, and an oxazole ring. This structural arrangement provides distinct reactivity and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

3-(chloromethyl)-4-[(5-methylfuran-2-yl)methylidene]-1,2-oxazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c1-6-2-3-7(14-6)4-8-9(5-11)12-15-10(8)13/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKFFQGOYULBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=NOC2=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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